1,5-Naphthalenediamine

Description

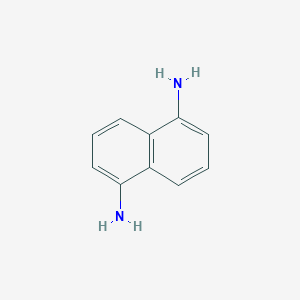

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSABULTKYLFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2, Array | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155055-89-3 | |

| Record name | 1,5-Naphthalenediamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155055-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020916 | |

| Record name | 1,5-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992), Colorless to light purple solid; [ICSC] Sensitive to prolonged exposure to air; [CAMEO] Powder; [MSDSonline], COLOURLESS-TO-LIGHT-PURPLE CRYSTALS. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Boiling point: sublimes, sublimes | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

226 °C | |

| Record name | 1,5-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in benzene and ethanol, In water, 380 mg/l @ 25 °C, ... It is soluble in alcohol, ether, and chloroform., Solubility in water, g/100ml at 20 °C: 0.004 | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 (NTP, 1992) - Denser than water; will sink, 1.4 g/cu cm @ 25 °C, 1.4 g/cm³ | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000293 [mmHg], Vapor pressure, Pa at 20 °C: 0.0000023 | |

| Record name | 1,5-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless prisms | |

CAS No. |

2243-62-1 | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PD3J52LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

374 °F (NTP, 1992), 190 °C, 187 °C | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Naphthalenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,5-naphthalenediamine, a crucial intermediate in the production of dyes, polymers, and pharmaceuticals. The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, comparative format.

Synthesis via Reduction of 1,5-Dinitronaphthalene (B40199)

The most prevalent method for synthesizing this compound involves the reduction of 1,5-dinitronaphthalene. This precursor is typically produced through the dinitration of naphthalene (B1677914), which yields a mixture of 1,5- and 1,8-dinitronaphthalene (B126178) isomers that require separation.

Nitration of Naphthalene

The direct nitration of naphthalene using a mixture of nitric and sulfuric acid is the standard method for producing dinitronaphthalene isomers.[1] Careful control of reaction conditions is necessary to optimize the yield of the desired 1,5-isomer.

Experimental Protocol: Nitration of Naphthalene

-

In a suitable reactor, a mixture of concentrated nitric acid and sulfuric acid is prepared.

-

Naphthalene is gradually added to the acid mixture while maintaining a controlled temperature range, typically between 40 and 80°C.[2]

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

-

The resulting mixture, containing 1,5- and 1,8-dinitronaphthalene, is then subjected to fractional crystallization or solvent extraction to separate the isomers.[1]

Reduction of 1,5-Dinitronaphthalene

Once isolated, 1,5-dinitronaphthalene can be reduced to this compound through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes.

Experimental Protocol: Catalytic Hydrogenation of 1,5-Dinitronaphthalene

-

1,5-dinitronaphthalene is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

A catalyst, such as nickel supported on carbon nanotubes (Ni/CNTs) or palladium on carbon (Pd/C), is added to the solution.[3][4]

-

The mixture is transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired level (e.g., 0.6 MPa).[3]

-

The reaction is heated to a specific temperature (e.g., 393 K) and stirred until the reaction is complete.[3]

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield this compound.

Chemical Reduction with Hydrazine (B178648) Hydrate (B1144303)

Reduction using hydrazine hydrate in the presence of a catalyst offers a high-yield alternative to catalytic hydrogenation.

Experimental Protocol: Reduction with Hydrazine Hydrate

-

In a reactor equipped with a stirrer and reflux condenser, 1,5-dinitronaphthalene, a catalyst (e.g., activated carbon and ferric chloride hexahydrate), and an organic solvent (e.g., o-dichlorobenzene) are combined.

-

The mixture is heated to 80°C with stirring.

-

Hydrazine hydrate (80%) is added dropwise over a period of 2 hours.

-

The reaction is maintained at this temperature for 7 hours.

-

After cooling, the catalyst is filtered, and the solvent is distilled off.

-

Cold water is added to the residue to precipitate the product, which is then filtered, washed, and dried to give this compound.

Electrochemical Reduction

Electrochemical methods provide a "green" alternative for the synthesis of this compound from 1,5-dinitronaphthalene. The reaction is typically carried out in a DMF-water solution using a copper electrode. This method is an irreversible, diffusion-controlled reaction. The maximum yield achieved under optimized conditions is reported to be 77%.

Quantitative Data for Reduction of 1,5-Dinitronaphthalene

| Reduction Method | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Catalytic Hydrogenation | Ni/CNTs | DMF | 120 | 0.6 | 92.04 (selectivity) | [3] |

| Catalytic Hydrogenation | 5% Pd/C | Aniline, Ethanol, etc. | 80-120 | 0.1-1.5 | High | [4] |

| Chemical Reduction | Hydrazine Hydrate, FeCl3·6H2O, Activated Carbon | o-dichlorobenzene | 80 | Atmospheric | 90.9 | |

| Electrochemical Reduction | Copper Electrode | DMF-Water | Room Temp. | Atmospheric | 77 |

Synthesis via the Bucherer-Lepetit Reaction

The Bucherer-Lepetit reaction is a versatile method for the synthesis of naphthylamines from naphthols.[5][6] In the case of this compound, the starting material is 1,5-dihydroxynaphthalene.

Synthesis of 1,5-Dihydroxynaphthalene

1,5-Dihydroxynaphthalene is prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[7] The disulfonic acid itself is synthesized by the sulfonation of naphthalene.

Experimental Protocol: Synthesis of Naphthalene-1,5-disulfonic Acid

-

Naphthalene is mixed with 20% oleum (B3057394) at 20-35°C.

-

65% oleum and additional naphthalene are added alternately and gradually.

-

The mixture is then heated at 55°C for 6 hours.

-

The reaction mixture is added to water, and the product is precipitated either as the free acid or as the disodium (B8443419) salt.

Amination of 1,5-Dihydroxynaphthalene (Bucherer-Lepetit Reaction)

Experimental Protocol: Amination of 1,5-Dihydroxynaphthalene

-

A mixture of 130 g of 1,5-dihydroxynaphthalene, 102 g of ammonia (B1221849), 52 ml of ammonium (B1175870) bisulfite solution, and 449 g of water is prepared.[8]

-

The mixture is heated to 155°C in a titanium autoclave and stirred at this temperature for 4 hours.[8]

-

102 g of a 50% sodium hydroxide (B78521) solution is then added while maintaining the temperature at 155°C.[8]

-

The reaction mixture is cooled to 70°C and stirred for an additional hour.[8]

-

The precipitated this compound is filtered off and washed with hot water.[8]

-

Drying in vacuo yields 110 g of this compound (86% yield).[8]

Quantitative Data for the Bucherer-Lepetit Reaction

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Dihydroxynaphthalene | Ammonia, Ammonium Bisulfite, NaOH | Water | 155 | 4 | 86 | [8] |

Reaction Mechanisms and Workflows

Nitration of Naphthalene and Reduction of 1,5-Dinitronaphthalene

The synthesis of this compound starting from naphthalene involves two key steps: electrophilic nitration followed by reduction.

Figure 1. Overall workflow for the synthesis of this compound from naphthalene.

Bucherer-Lepetit Reaction Mechanism

The Bucherer-Lepetit reaction proceeds through a reversible mechanism involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of bisulfite.[5][6]

Figure 2. Simplified mechanism of the Bucherer-Lepetit reaction for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. prepchem.com [prepchem.com]

Spectroscopic Analysis of 1,5-Naphthalenediamine: A Technical Guide

Introduction

1,5-Naphthalenediamine, with the chemical formula C₁₀H₁₀N₂, is an aromatic amine consisting of a naphthalene (B1677914) core substituted with two amino groups at the 1 and 5 positions.[1] This compound serves as a crucial intermediate in the synthesis of various industrial products, most notably in the production of 1,5-naphthalene diisocyanate (NDI), a key component for manufacturing high-performance polyurethane elastomers.[2][3] Furthermore, it has found applications in modern analytical chemistry as an effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, particularly for the analysis of small molecules and proteins.[2][4][5]

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and logical workflows to aid in the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the compound.

Experimental Protocol: KBr Pellet Method

The solid-state IR spectrum of this compound is commonly obtained using the potassium bromide (KBr) disc technique.[1][6]

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet press die.

-

Apply a pressure of 10-12 tons/in² for several minutes to form a thin, transparent, or translucent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. To achieve a good signal-to-noise ratio, 16 to 32 scans are commonly co-added.[8] The spectrum is recorded in terms of transmittance or absorbance.

-

Spectroscopic Data Summary

The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and amine functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) | Medium - Strong |

| 3100 - 3000 | Aromatic C-H Stretching | Naphthyl Ring | Medium - Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 - 1450 | C=C Stretching | Naphthyl Ring | Medium - Strong |

| 1350 - 1250 | C-N Stretching | Aromatic Amine | Medium - Strong |

| 850 - 750 | C-H Out-of-Plane Bending | 1,5-disubstituted Naphthyl | Strong |

Note: The precise peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides information on the chemical environment, connectivity, and symmetry of atoms.

Experimental Protocol

-

Sample Preparation:

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Acquire a standard one-dimensional ¹H spectrum. This serves as a quality check and helps in setting up further experiments.[9]

-

Acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

-

Use the residual solvent peak as an internal reference for calibrating the chemical shift scale.

-

Spectroscopic Data Summary

Due to the C₂ symmetry of the this compound molecule, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced.

¹H NMR Spectral Data [10]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.2-7.3 | Doublet | ~7.5 | 2H | H-2, H-6 |

| ~7.1-7.2 | Triplet | ~7.8 | 2H | H-3, H-7 |

| ~6.8-6.9 | Doublet | ~7.5 | 2H | H-4, H-8 |

| ~3.9 | Broad Singlet | - | 4H | -NH₂ |

Note: Chemical shifts are approximate and highly dependent on the solvent used.

¹³C NMR Spectral Data [11][12]

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C1, C5 (C-NH₂) |

| ~125 | C4a, C8a (Bridgehead) |

| ~124 | C3, C7 |

| ~114 | C2, C6 |

| ~109 | C4, C8 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction:

-

Introduce a small quantity of this compound into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[13]

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Mass Analysis:

-

Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Spectroscopic Data Summary

The mass spectrum provides the exact mass of the molecular ion and reveals characteristic fragment ions.

| m/z | Proposed Ion Identity | Notes |

| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•).[1][13] |

| 130 | [M - N₂H₂]⁺• or [M - HCN - H]⁺• | Loss of a neutral fragment. |

| 115 | [C₉H₇]⁺ | Naphthyl cation fragment. |

Note: Fragmentation patterns can be complex. The values above represent plausible major fragments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.

Experimental Protocol

-

Sample Preparation:

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Perform a baseline correction with the solvent-filled cuvette.[14]

-

Scan the sample over a wavelength range of approximately 200-800 nm to record the absorbance spectrum.

-

Spectroscopic Data Summary

The UV-Vis spectrum is characterized by strong absorptions in the UV region, arising from π → π* electronic transitions within the naphthalene ring system.

| λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| ~240 | High | π → π |

| ~340 | Moderate | π → π |

Integrated Analytical Workflow

A combination of these spectroscopic techniques is essential for the unambiguous identification and characterization of this compound. The following diagrams illustrate a typical experimental workflow and the logical process of data integration.

References

- 1. This compound [webbook.nist.gov]

- 2. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,5-二氨基萘 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. This compound(2243-62-1) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,5-Naphthalenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-naphthalenediamine in various organic and aqueous solvents. The information presented herein is critical for professionals in chemical synthesis, materials science, and pharmaceutical development where this compound is utilized as a key intermediate. This document details quantitative solubility data, experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several common laboratory solvents. The following tables summarize the available quantitative and qualitative data.

Solubility in Common Organic Solvents

The equilibrium mole fraction solubility of this compound in ethyl acetate (B1210297), acetonitrile (B52724), methanol (B129727), n-propanol, isopropanol (B130326), and toluene (B28343) was determined over a temperature range of 273.15 K to 313.15 K.[1][2][3][4][5][6] The data indicates that solubility increases with temperature in all tested solvents.[1][2][3][4][5][6] The solubility of this compound in these solvents follows the descending order: ethyl acetate > acetonitrile > methanol > n-propanol > isopropanol > toluene.[1][2][3][4][5][6]

| Temperature (K) | Ethyl Acetate (Mole Fraction, x10^3) | Acetonitrile (Mole Fraction, x10^3) | Methanol (Mole Fraction, x10^3) | n-Propanol (Mole Fraction, x10^3) | Isopropanol (Mole Fraction, x10^3) | Toluene (Mole Fraction, x10^3) |

| 273.15 | 11.85 | 8.93 | 4.81 | 3.62 | 3.15 | 1.98 |

| 278.15 | 14.12 | 10.65 | 5.83 | 4.41 | 3.86 | 2.45 |

| 283.15 | 16.78 | 12.71 | 7.06 | 5.37 | 4.71 | 3.01 |

| 288.15 | 19.91 | 15.15 | 8.52 | 6.51 | 5.73 | 3.69 |

| 293.15 | 23.61 | 18.04 | 10.26 | 7.88 | 6.96 | 4.52 |

| 298.15 | 27.99 | 21.45 | 12.33 | 9.53 | 8.43 | 5.53 |

| 303.15 | 33.17 | 25.48 | 14.79 | 11.51 | 10.19 | 6.75 |

| 308.15 | 39.29 | 30.22 | 17.69 | 13.88 | 12.29 | 8.21 |

| 313.15 | 46.51 | 35.81 | 21.13 | 16.69 | 14.81 | 10.00 |

Solubility in Other Solvents

Qualitative and single-point quantitative solubility data for this compound in other solvents are summarized below.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | <0.1 g/100 mL | 20.5 | Insoluble in water.[7][8] |

| Water | 0.04 g/L | - | - |

| Water | 380 mg/L | 25 | -[9] |

| Ethanol | Soluble | - | Generally more soluble in organic solvents like ethanol.[7][9][10] |

| Acetone | Soluble | - | Generally more soluble in organic solvents like acetone.[7][10] |

| Ether | Soluble | - | [9] |

| Chloroform | Soluble | - | [5][9] |

| Benzene | Soluble | - | [9] |

| Chlorobenzene | Soluble (hot) | Boiling | Used for recrystallization.[11] |

Experimental Protocols for Solubility Determination

The most common and accurate method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method, often referred to as the shake-flask method. The concentration of the resulting saturated solution can then be determined using a gravimetric method.

Isothermal Saturation (Shake-Flask) Method

This method involves achieving a state of equilibrium between the dissolved and undissolved solute in a specific solvent at a constant temperature.

Apparatus and Materials:

-

Thermostatic shaker bath or a constant temperature water bath with a magnetic stirrer

-

Sealed flasks (e.g., screw-cap vials or glass-stoppered flasks)

-

Analytical balance

-

Temperature probe

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

This compound (solute)

-

Solvent of interest

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: The flask is placed in a thermostatic shaker bath maintained at the desired constant temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Equilibrium Verification: To confirm that equilibrium has been established, samples of the supernatant can be withdrawn at different time points (e.g., 24, 48, and 72 hours) and their concentrations analyzed. Equilibrium is considered reached when consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the flask is left undisturbed in the constant temperature bath to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. The sample is immediately filtered through a syringe filter of a suitable pore size (e.g., 0.45 µm) into a pre-weighed container.

Gravimetric Analysis for Concentration Determination

This method is a straightforward way to determine the concentration of the solute in the saturated solution obtained from the isothermal saturation method.

Apparatus and Materials:

-

Pre-weighed sample container (e.g., evaporating dish or vial)

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Initial Weighing: The exact weight of the filtered saturated solution is determined by weighing the sample container with the collected filtrate.

-

Solvent Evaporation: The solvent is removed from the filtrate by evaporation. This can be done by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. For temperature-sensitive applications, a vacuum oven at a lower temperature can be used.

-

Drying to a Constant Weight: The container with the solid residue is dried in the oven until a constant weight is achieved. This is confirmed by repeated weighing after intervals of cooling in a desiccator until two consecutive weighings are identical.

-

Final Weighing: The final weight of the container with the dry solid residue (this compound) is recorded.

-

Calculation of Solubility: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Mass of solute = (Weight of container + dry residue) - (Weight of empty container)

-

Mass of solvent = (Weight of container + solution) - (Weight of container + dry residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

This guide provides essential data and methodologies for researchers and professionals working with this compound. The presented information should aid in the design of experiments, development of formulations, and optimization of chemical processes involving this compound.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 2243-62-1 [chemicalbook.com]

- 9. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Page loading... [guidechem.com]

Thermal Stability of 1,5-Naphthalenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 1,5-Naphthalenediamine, a crucial parameter for its handling, storage, and application in research and development. The document summarizes key thermal properties, details experimental methodologies for their determination, and outlines the thermal decomposition behavior of this aromatic diamine.

Core Thermal Properties

This compound is a solid that is stable under standard conditions but is sensitive to prolonged exposure to air and light. Its thermal stability is a critical factor in its application, particularly in processes requiring elevated temperatures. The key thermal events are its melting point and subsequent decomposition.

A combined Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analysis provides a clear profile of these events. The TG-DSC profile of pure this compound reveals several endothermic events between 50°C and 165°C, which are associated with a 5% loss in weight. This initial weight loss is attributed to the release of adsorbed water and potential phase transitions within the material.[1]

A sharp and intense endothermic peak is observed at 191°C, which corresponds to the melting point of the compound.[1] Following the melting process, the molecules of this compound begin to degrade, as indicated by a subsequent endothermic event with a peak at 285°C.[1] Upon heating to decomposition, it is known to emit toxic fumes containing nitrogen oxides, carbon monoxide, and carbon dioxide.

The autoignition temperature of this compound is reported to be 580°C.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Parameter | Value | Method | Significance |

| Initial Weight Loss | 5% (between 50°C and 165°C) | TGA | Indicates the presence of volatile components like adsorbed water.[1] |

| Melting Point (Peak) | 191 °C | DSC | The temperature at which the solid-to-liquid phase transition occurs.[1] |

| Decomposition (Peak) | 285 °C | DSC | The temperature at which the most significant thermal degradation occurs.[1] |

| Autoignition Temperature | 580 °C | - | The lowest temperature at which it will spontaneously ignite in a normal atmosphere without an external source of ignition. |

Experimental Protocols

The data presented in this guide is typically obtained through standard thermal analysis techniques. The following are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, melting point, and decomposition profile of this compound by simultaneously measuring weight loss and heat flow as a function of temperature.

Instrumentation: A combined TG-DSC instrument, such as an SDT Q600 from TA Instruments, is used for this analysis.[1]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the instrument's furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[1]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for instance, 30°C.

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) up to a final temperature (e.g., 500°C).[1]

-

-

Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of the increasing temperature.

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of thermal events such as melting and decomposition, as well as the percentage of weight loss at different temperature ranges.

Visualizing Thermal Analysis Workflow

The following diagrams illustrate the logical workflow for assessing the thermal stability of a chemical compound like this compound and the interpretation of the resulting data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Naphthalenediamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (also known as 1,5-Diaminonaphthalene or 1,5-DAN). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical and Chemical Properties

This compound is an organic compound that appears as colorless to pale purple crystals or a lavender/grey to dark brown powder.[1][2][3] It is known to darken when exposed to air due to oxidation.[4] This aromatic amine is a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals.[5][6]

Quantitative Physical Data

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and modeling applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 185-187 °C[2][4], 190 °C[1][3][7] | [1][2][3][4][7] |

| Boiling Point | Sublimes[1][8]; 200-210°C at 5 mmHg[2][3][9][10] | [1][2][3][8][9][10] |

| Density | 1.4 g/cm³ at 25 °C | [2][3][4][8][11] |

| Vapor Pressure | 2.9 x 10⁻⁵ mmHg at 25 °C[1]; 2.3 x 10⁻⁶ Pa at 20°C[3][8] | [1][3][8] |

| Flash Point | 226 °C | [1][4][8] |

| Autoignition Temperature | 580 °C | [1][3][8] |

| LogP (Octanol/Water) | 0.89[1], 0.91[2], 1.48[8] | [1][2][8] |

| pKa (conjugate acid) | 4.44[1][3] | [1][3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. It is generally more soluble in organic solvents than in water.[5]

| Solvent | Solubility Data | Temperature (°C) | Source |

| Water | <0.1 g/100 mL | 20.5 | [2][3] |

| Insoluble | - | [2][12] | |

| 0.04 g/L | - | [2] | |

| Organic Solvents | Soluble in alcohol, ether, and chloroform | - | [1] |

| Ethyl Acetate (B1210297) | Highest solubility among tested solvents | 0 - 40 | [6][13] |

| Acetonitrile (B52724) | High solubility | 0 - 40 | [6][13] |

| Methanol (B129727) | Moderate solubility | 0 - 40 | [6][13] |

| n-Propanol | Moderate solubility | 0 - 40 | [6][13] |

| Isopropanol (B130326) | Lower solubility | 0 - 40 | [6][13] |

| Toluene | Lowest solubility among tested solvents | 0 - 40 | [6][13] |

A study determined that the solubility in the tested organic solvents increases with temperature and follows the order: ethyl acetate > acetonitrile > methanol > n-propanol > isopropanol > toluene.[6][13]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aromatic amines. It is sensitive to prolonged air exposure and is stable under normal conditions.[2][7]

| Property | Description | Source |

| Reactivity with Acids | Neutralizes acids in exothermic reactions to form salts and water. | [2][11][12] |

| Incompatibilities | May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. | [2][11][12] |

| Reducing Agents | May generate flammable gaseous hydrogen in combination with strong reducing agents like hydrides. | [2][11][12] |

| Decomposition | Decomposes on heating or burning, producing toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [7][8][14] |

| Hazardous Polymerization | Does not occur. | [7] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | Spectrum available. | [15] |

| ¹³C NMR | Spectrum available. Chemical shifts recorded in Acetone-D6 solvent. | [16][17] |

| Infrared (IR) | Spectrum available. | [18] |

| UV-Visible | λmax: 328 nm (in Ethanol) | [10] |

| Fluorescence | λex: 330 nm (in H₂O:MeOH 1:4) |

Experimental Protocols

The following sections describe generalized methodologies for determining the key properties of this compound.

Synthesis of this compound

A common industrial synthesis involves the reduction of 1,5-dinitronaphthalene.[4] Another method is the amination of 1,5-dihydroxynaphthalene (B47172).

Protocol: Amination of 1,5-Dihydroxynaphthalene [19]

-

Reaction Setup: A mixture of 1,5-dihydroxynaphthalene (0.8 mol), ammonia (B1221849) (6.0 mol), ammonium (B1175870) bisulfite solution (0.4 mol), and water is placed in a high-pressure autoclave (e.g., titanium).

-

Heating: The mixture is heated with stirring to 155 °C and maintained at this temperature for 4 hours.

-

Basification: A 50% by weight sodium hydroxide (B78521) solution (1.28 mol) is then added under pressure to the reaction mixture at 155 °C.

-

Cooling and Precipitation: The mixture is cooled to 70 °C and stirred for an additional hour to facilitate product precipitation.

-

Isolation: The precipitated 1,5-diaminonaphthalene is isolated by filtration.

-

Purification: The crude product is washed several times with hot water (70 °C) to remove residual salts and impurities.

-

Drying: The final product is dried under vacuum to yield pure 1,5-diaminonaphthalene.

Determination of Melting Point

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is reported as the melting point.

Determination of Solubility

Protocol: Isothermal Equilibrium Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., ethanol, water) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L. This process is repeated at different temperatures to determine the temperature dependency of solubility.

Acquisition of Spectral Data

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., Acetone-D6, as cited for ¹³C NMR[17]) in an NMR tube. A small quantity of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is run. Key parameters such as pulse sequence, acquisition time, and number of scans are set to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound starting from naphthalene.

Caption: Synthesis pathway of this compound via nitration and reduction.

Chemical Reactivity Profile

This diagram outlines the principal chemical reactions of this compound.

Caption: Key chemical reactions involving this compound.

References

- 1. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2243-62-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0668 - this compound [inchem.org]

- 9. 2243-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1,5-Diaminonaphthalene | 2243-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Page loading... [guidechem.com]

- 15. This compound(2243-62-1) 1H NMR [m.chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. This compound [webbook.nist.gov]

- 19. prepchem.com [prepchem.com]

Unraveling the Crystalline Landscape of 1,5-Naphthalenediamine: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Naphthalenediamine is a crucial chemical intermediate in the synthesis of polymers, dyes, and other functional materials. The solid-state structure of this compound is of paramount importance as it dictates its physical and chemical properties, thereby influencing its application and performance. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While the phenomenon of polymorphism is a critical consideration in materials science and pharmaceutical development, extensive searches of crystallographic databases and the scientific literature have revealed only a single, well-characterized crystal form for this compound to date. This document details the crystallographic parameters of this known form, outlines the experimental protocols for its synthesis and characterization, and discusses the analytical techniques employed in the study of its solid state.

Introduction to this compound and Polymorphism

This compound, with the chemical formula C₁₀H₁₀N₂, is an aromatic diamine that serves as a versatile building block in organic synthesis. Its rigid naphthalene (B1677914) core and the presence of two amino groups make it a valuable monomer for the production of high-performance polymers such as polyamides and polyimides. Furthermore, it is a key precursor in the manufacturing of certain dyes and pigments.

In the solid state, organic molecules can exist in different crystalline arrangements, a phenomenon known as polymorphism. These different crystal forms, or polymorphs, possess the same chemical composition but exhibit distinct physical properties, including melting point, solubility, density, and stability. The ability to control and selectively produce a specific polymorph is of utmost importance in various industries, particularly in the pharmaceutical sector, where different polymorphs of an active pharmaceutical ingredient (API) can have significantly different bioavailability and therapeutic efficacy.

Despite the importance of polymorphism, current scientific literature and crystallographic databases indicate that this compound has only one reported and characterized crystal structure. The following sections of this guide will delve into the details of this known crystalline form.

The Known Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains one and a half molecules, with one molecule in a general position and the other located on an inversion center.[2]

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂ |

| Formula Weight | 158.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.1790 Å |

| b | 11.008 Å |

| c | 21.238 Å |

| α | 90° |

| β | 90.68° |

| γ | 90° |

| Volume | 1210.7 ų |

| Z | 6 |

| Temperature | 296 K |

| Density (calculated) | 1.4 g/cm³ |

Data sourced from Wikipedia and a publication in Acta Crystallographica Section E.[1][2]

Experimental Protocols

The synthesis and crystallization of this compound are crucial steps in obtaining high-quality crystals for structural analysis. The following protocols are based on established methods in the literature.

Synthesis of this compound

The most common method for the synthesis of this compound is the reduction of 1,5-dinitronaphthalene (B40199).[1]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

-

Nitration of Naphthalene: Naphthalene is treated with a mixture of concentrated sulfuric acid and nitric acid to yield a mixture of 1,5- and 1,8-dinitronaphthalene.

-

Separation of Isomers: The dinitronaphthalene isomers are separated by fractional crystallization from a suitable solvent.

-

Reduction: The purified 1,5-dinitronaphthalene is then reduced to this compound. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is essential for determining the crystal structure. Slow evaporation of a saturated solution is a common technique.

-

Solvent Selection: this compound has been shown to be soluble in solvents such as ethyl acetate (B1210297) and acetonitrile.[3] The choice of solvent can influence crystal quality.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then allowed to evaporate slowly at a constant temperature in a dust-free environment. Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction analysis should form.

Analytical Techniques for Characterization

A combination of analytical techniques is employed to characterize the solid-state properties of this compound.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the crystal structure of a compound. It provides precise information about the unit cell dimensions, space group, and atomic coordinates. Powder X-ray diffraction (PXRD) is used to analyze the bulk material and can be used to identify the crystalline phase and assess its purity.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the material. DSC can detect phase transitions, such as melting and solid-solid transitions between polymorphs, by measuring the heat flow into or out of a sample as a function of temperature. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. For a derivative of this compound, DSC has been used to determine its high glass transition and melting temperatures.[4]

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between different polymorphic forms. The vibrational modes of the molecules are often different in different crystal lattices, leading to distinct spectra for each polymorph.

Workflow for Polymorphism Investigation

Caption: General workflow for investigating polymorphism.

Conclusion

Based on the currently available scientific literature and crystallographic data, this compound is known to exist in a single crystalline form, which has been well-characterized by single-crystal X-ray diffraction. While the potential for polymorphism should always be considered for organic compounds, no other polymorphs of this compound have been reported. The detailed understanding of the crystal structure of this known form is essential for its application in materials science and for providing a baseline for any future studies that may explore the possibility of discovering new polymorphic forms under different crystallization conditions. The experimental protocols and analytical techniques described in this guide provide a solid foundation for researchers and professionals working with this important chemical compound.

References

Quantum Chemical Calculations for 1,5-Naphthalenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations of 1,5-Naphthalenediamine, a molecule of significant interest due to its unique electronic and structural properties. As an important intermediate in the synthesis of dyes, specialty polyurethanes, and polyamide resins, a thorough understanding of its molecular characteristics is crucial for the development of new materials and pharmaceuticals.[1][2][3] This document summarizes key computational and experimental findings related to its molecular geometry, electronic structure, and vibrational and electronic spectra, offering a comprehensive resource for professionals in the field.

Molecular Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of this compound. These calculations provide precise bond lengths and angles, which are fundamental to understanding the molecule's reactivity and interactions.

Computational Protocol:

The molecular structure of this compound is typically optimized using DFT methods. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[4] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The optimization process involves finding the minimum energy conformation of the molecule in the gas phase.

Experimental Validation:

Experimental techniques such as X-ray crystallography provide the definitive structure of a molecule in the solid state. For this compound, the crystal structure has been determined to be monoclinic with the space group P21/c.[3] Comparing the computationally optimized geometry with experimental X-ray diffraction data allows for the validation of the theoretical model. It is important to note that minor discrepancies may arise due to the different phases (gas vs. solid) and intermolecular interactions present in the crystal lattice, which are not accounted for in standard gas-phase calculations.

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity, electronic transitions, and potential applications in electronic devices.

HOMO-LUMO Analysis:

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.[5] A smaller gap suggests that the molecule is more reactive and can be more easily excited.[5]

Quantum chemical calculations are widely used to determine the HOMO and LUMO energies and the resulting energy gap. For a series of this compound-based donor chromophores, DFT calculations at the MPW1PW91/6-311G(d,p) level of theory have been performed.[6]

Computational Protocol:

The HOMO and LUMO energies are typically calculated using the same DFT method and basis set as for the geometry optimization. Time-Dependent DFT (TD-DFT) can be further employed to investigate the electronic transitions and predict the UV-Vis absorption spectra.

Key Electronic Parameters:

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; relates to the energy of the lowest electronic transition.[6] |

A study on a series of naphthalene-1,5-diamine-based donor chromophores (ND1–ND9) reported HOMO energy values ranging from -6.071 eV to -5.783 eV and LUMO energy values from -2.267 eV to -1.830 eV, resulting in energy gaps between 3.804 eV and 3.900 eV.[6]

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Computational Protocol:

The vibrational frequencies of this compound are calculated from the optimized geometry using the same DFT method and basis set. The calculation provides a list of vibrational modes and their corresponding frequencies. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method.[4]

Experimental Methodologies:

-

FTIR Spectroscopy: The solid-phase FTIR spectrum of this compound is typically recorded by preparing a KBr pellet of the sample.[7][8] The spectrum reveals the vibrational modes that involve a change in the dipole moment of the molecule.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is obtained by irradiating the sample with a laser and detecting the scattered light.[7] This technique provides information about vibrational modes that involve a change in the polarizability of the molecule.

Selected Vibrational Assignments for this compound Derivatives:

| Vibrational Mode | Experimental Frequency (cm-1) | Description |

| N-H stretching | ~3286 | Characteristic of the amine groups.[6] |

| C=N stretching | ~1590 | Observed in derivatives where the amine group has reacted.[6] |

| C-S stretching | ~1207 | Present in specific functionalized derivatives.[6] |

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT calculations are a powerful tool for predicting the absorption wavelengths (λmax) and understanding the nature of these electronic transitions.